molecular formula C31H26F3N7O4 B610135 2-methyl-N-[2-({3-[2-(prop-2-enamido)acetamido]phenyl}amino)pyrimidin-5-yl]-5-[3-(trifluoromethyl)benzamido]benzamide CAS No. 1431727-04-6

2-methyl-N-[2-({3-[2-(prop-2-enamido)acetamido]phenyl}amino)pyrimidin-5-yl]-5-[3-(trifluoromethyl)benzamido]benzamide

Cat. No. B610135
CAS RN: 1431727-04-6
M. Wt: 617.59
InChI Key: SMOPKEHQPPXRSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PLS-123 is a novel covalent irreversible Btk inhibitor with potential anti-proliferative activity. PLS-123 exhibited more potent anti-proliferative effects than ibrutinib in multiple cellular and in vivo preclinical models of B-cell lineage malignancy, including 14 kinds of cell lines, patients’ primary tumor cells and mouse xenograft model.

Scientific Research Applications

Antituberculosis Activity

Organotin complexes exhibit significant antituberculosis activity. Studies on the antituberculosis activity of organotin complexes, including those similar in structure to the specified compound, revealed their efficacy against Mycobacterium tuberculosis H37Rv. The antituberculosis activity is influenced by the nature of the ligand environment, organic groups attached to the tin, compound structure, toxicity, and potential mechanism of action. Triorganotin(IV) complexes showed superior antituberculosis activity compared to diorganotin(IV) complexes, which may be attributed to the organic ligand associated with the organotin compounds (Iqbal, Ali, & Shahzadi, 2015).

Potential in Cancer Treatment

Various studies have highlighted the relevance of structurally similar compounds in cancer treatment. For instance, organotin(IV) complexes have shown excellent anticarcinogenicity. Their cytotoxic activity is impacted by factors such as the availability of coordination positions at Sn and the occurrence of stable ligand–Sn bonds. The alkyl/aryl groups attached to the tin atom play a major role in their biological effects, while ligands have a secondary role. Some of these complexes exhibited notable cytotoxic activity and were considered to have potential as antitumor drugs due to their impressive antitumor activity and cytotoxicity (Ali, Shahzadi, & Imtiaz-ud-Din., 2018).

Chemical Inhibitors of Cytochrome P450 Isoforms

The structure of the specified compound implies its potential involvement as a chemical inhibitor in human liver microsomes, specifically affecting the Cytochrome P450 (CYP) enzymes. This is relevant since these enzymes metabolize a structurally diverse number of drugs, and metabolism-based drug–drug interactions can potentially occur when multiple drugs are coadministered to patients. The selectivity of such inhibitors plays a critical role in deciphering the involvement of specific CYP isoforms (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

properties

CAS RN

1431727-04-6

Product Name

2-methyl-N-[2-({3-[2-(prop-2-enamido)acetamido]phenyl}amino)pyrimidin-5-yl]-5-[3-(trifluoromethyl)benzamido]benzamide

Molecular Formula

C31H26F3N7O4

Molecular Weight

617.59

IUPAC Name

2-methyl-N-[2-[3-[[2-(prop-2-enoylamino)acetyl]amino]anilino]pyrimidin-5-yl]-5-[[3-(trifluoromethyl)benzoyl]amino]benzamide

InChI

InChI=1S/C31H26F3N7O4/c1-3-26(42)35-17-27(43)38-21-8-5-9-22(13-21)41-30-36-15-24(16-37-30)40-29(45)25-14-23(11-10-18(25)2)39-28(44)19-6-4-7-20(12-19)31(32,33)34/h3-16H,1,17H2,2H3,(H,35,42)(H,38,43)(H,39,44)(H,40,45)(H,36,37,41)

InChI Key

SMOPKEHQPPXRSH-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)NC3=CN=C(N=C3)NC4=CC(=CC=C4)NC(=O)CNC(=O)C=C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PLS-123;  PLS 123;  PLS123.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methyl-N-[2-({3-[2-(prop-2-enamido)acetamido]phenyl}amino)pyrimidin-5-yl]-5-[3-(trifluoromethyl)benzamido]benzamide
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2-methyl-N-[2-({3-[2-(prop-2-enamido)acetamido]phenyl}amino)pyrimidin-5-yl]-5-[3-(trifluoromethyl)benzamido]benzamide
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2-methyl-N-[2-({3-[2-(prop-2-enamido)acetamido]phenyl}amino)pyrimidin-5-yl]-5-[3-(trifluoromethyl)benzamido]benzamide
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2-methyl-N-[2-({3-[2-(prop-2-enamido)acetamido]phenyl}amino)pyrimidin-5-yl]-5-[3-(trifluoromethyl)benzamido]benzamide
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2-methyl-N-[2-({3-[2-(prop-2-enamido)acetamido]phenyl}amino)pyrimidin-5-yl]-5-[3-(trifluoromethyl)benzamido]benzamide
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2-methyl-N-[2-({3-[2-(prop-2-enamido)acetamido]phenyl}amino)pyrimidin-5-yl]-5-[3-(trifluoromethyl)benzamido]benzamide

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